molecular formula C6H5FN4 B13059131 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

Katalognummer: B13059131
Molekulargewicht: 152.13 g/mol
InChI-Schlüssel: PVYDAEPTRNYWSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring, with a fluorine atom at the 7th position and an amine group at the 4th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a scalable methodology that ensures high yield and purity. The process involves the use of readily available starting materials and optimized reaction conditions to minimize impurities and maximize output .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation can produce various oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine

Comparison: Compared to its brominated and iodinated counterparts, 7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C6H5FN4

Molekulargewicht

152.13 g/mol

IUPAC-Name

7-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H5FN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10)

InChI-Schlüssel

PVYDAEPTRNYWSR-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC=NN2C(=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.